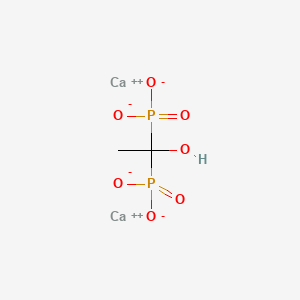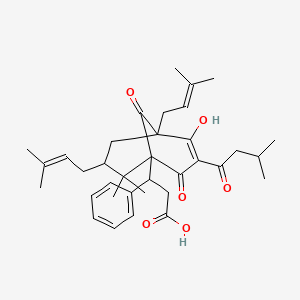
Laxifloranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laxifloranone is a natural product found in Marila laxiflora with data available.
Aplicaciones Científicas De Investigación
Anti-HIV and Antibacterial Properties
Laxifloranone, along with other compounds, was isolated from Alchornea laxiflora, demonstrating significant anti-HIV activity and antibacterial properties. The methanolic extract of A. laxiflora root showed potent anti-HIV activity, outperforming the reference drug chicoric acid. Additionally, extracts from the roots, stem, and leaves exhibited antibacterial activities against Gram-positive bacteria, with minimal inhibitory concentrations ranging between 50 and 63 μg/ml. These findings suggest the potential of A. laxiflora root as a source for new anti-HIV drugs and validate its traditional use in treating various infections, highlighting the ethnopharmacological significance of African traditional medicines (Siwe-Noundou et al., 2019).
Antimicrobial Activity
Laxifloranone was also identified in the petroleum ether extract of Mesua ferrea flowers, showing excellent antibacterial activity against Staphylococcus aureus, including multi-drug-resistant strains. This suggests that polycyclic polyprenylated acylphloroglucinols (PPAPs), like laxifloranone, could offer a new structure for antibiotic research, providing a potential avenue for developing new antimicrobial agents (Zhang et al., 2020).
Cytotoxic and Anti-inflammatory Effects
Laxifloranone and related compounds have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy. For instance, laxiflorins isolated from Isodon eriocalyx var. laxiflora demonstrated inhibitory effects on tumor cells, highlighting the anticancer potential of these compounds (Niu et al., 2002). Additionally, laxifolone A, a triterpene, has been found to suppress nitric oxide synthesis by attenuating NF-κB translocation, indicating its anti-inflammatory properties (Ko et al., 2005).
Propiedades
Nombre del producto |
Laxifloranone |
|---|---|
Fórmula molecular |
C35H46O6 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
3-[4-hydroxy-8,8-dimethyl-3-(3-methylbutanoyl)-5,7-bis(3-methylbut-2-enyl)-2,9-dioxo-1-bicyclo[3.3.1]non-3-enyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H46O6/c1-21(2)14-15-25-20-34(17-16-22(3)4)30(39)29(27(36)18-23(5)6)31(40)35(32(34)41,33(25,7)8)26(19-28(37)38)24-12-10-9-11-13-24/h9-14,16,23,25-26,39H,15,17-20H2,1-8H3,(H,37,38) |
Clave InChI |
NOURDCRRJHGPSF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O |
Sinónimos |
laxifloranone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



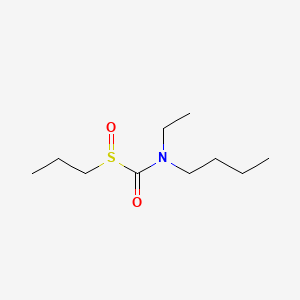
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
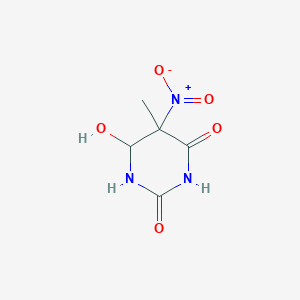
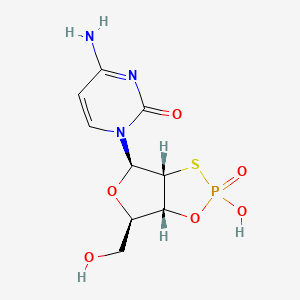
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
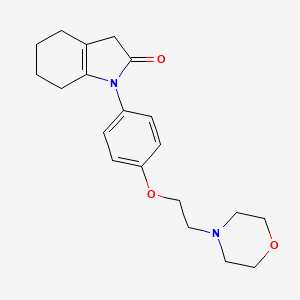

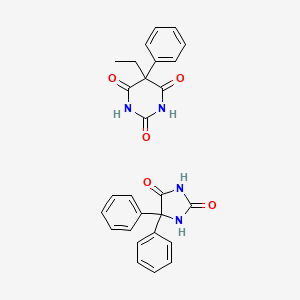
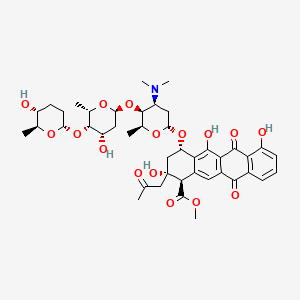

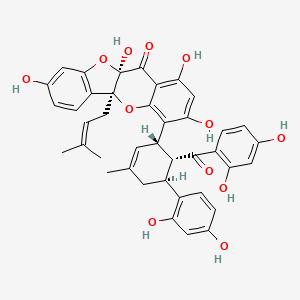

![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)
